N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents attached
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-hexyl-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-4-5-6-10-13-22-21(26)18-14-15(2)23-20-19(18)16(3)24-25(20)17-11-8-7-9-12-17/h7-9,11-12,14H,4-6,10,13H2,1-3H3,(H,22,26) |
InChI Key |
ZRXLMMROMITMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biochemical pathway. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The binding of the compound to TRKs can prevent the activation of downstream signaling pathways, leading to reduced cell proliferation and potential therapeutic effects in cancer .
Comparison with Similar Compounds
N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives:
N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the hexyl group, which may affect its solubility and interaction with molecular targets.
N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the methyl groups, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct biological activities and chemical properties .
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